2,6-Dimethylmorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALL PROPORTIONS WITH WATER, ALCOHOL, BENZENE, PETROLEUM ETHER; SOL IN ACETONE

Synonyms

Canonical SMILES

Organic Chemistry:

- As a solvent: 2,6-DMM possesses several desirable properties as a solvent, including good solubility for a wide range of polar and non-polar compounds, high boiling point (165 °C), and miscibility with water. This makes it valuable for various synthetic reactions and purification processes in organic chemistry research .

Catalysis:

- Ligand in transition-metal complexes: 2,6-DMM can act as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. This allows it to participate in various catalytic reactions, particularly in areas like hydroformylation and hydrogenation, where it helps improve reaction efficiency and selectivity .

Material Science:

- Electrolyte component: 2,6-DMM is finding increasing application in the development of new electrolytes for lithium-ion batteries due to its ability to form stable complexes with lithium ions. This research is crucial for improving the performance and safety of next-generation batteries .

Analytical Chemistry:

- Extraction and separation: 2,6-DMM's ability to selectively dissolve certain compounds makes it useful in extraction and separation processes for analytical purposes. This is particularly relevant in environmental and biological sample analysis where complex mixtures need to be separated for further study .

Other Research Applications:

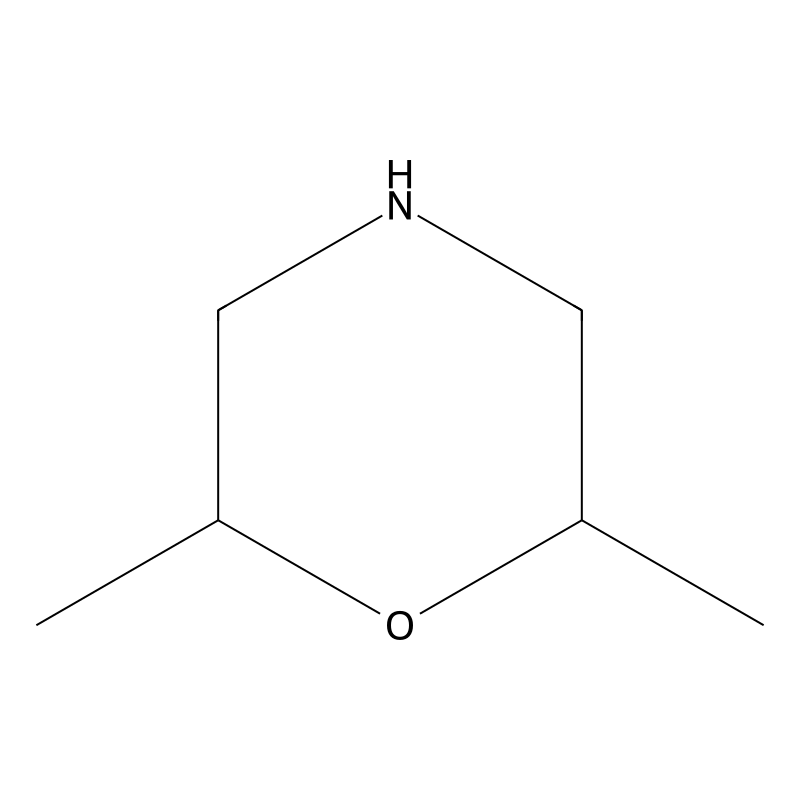

2,6-Dimethylmorpholine is a cyclic amine with the molecular formula and a molecular weight of approximately 115.1735 g/mol. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and five carbon atoms, with two methyl groups attached to the second and sixth positions of the ring. Its chemical structure can be represented as follows:

- IUPAC Name: 2,6-Dimethylmorpholine

- CAS Registry Number: 141-91-3

- InChIKey: HNVIQLPOGUDBSU-UHFFFAOYSA-N

2,6-Dimethylmorpholine is known for its distinctive properties, including its ability to act as a solvent and a reagent in various

While 2,6-dimethylmorpholine itself does not exhibit significant biological activity, its derivatives have been studied for their potential effects. For instance, N-nitroso-2,6-dimethylmorpholine has been identified as a carcinogen by various health organizations due to its ability to induce tumors in laboratory animals . Additionally, the compound's reactivity may lead to biological interactions that could affect cellular processes.

The synthesis of 2,6-dimethylmorpholine can be achieved through several methods:

- Cyclization of Diisopropanolamine: A common method involves the cyclization of diisopropanolamine in the presence of concentrated sulfuric acid. The reaction requires careful temperature control (150°C to 190°C) to prevent decomposition and maximize yield .

- Simultaneous Addition Method: A novel approach involves the simultaneous addition of diisopropanolamine and sulfuric acid while stirring. This method improves product yield compared to traditional methods where one component is added first .

- Reduction of Morpholine Derivatives: Another synthesis route may involve the reduction of other morpholine derivatives or related compounds under specific conditions.

Studies on the interactions involving 2,6-dimethylmorpholine primarily focus on its reactivity with other chemicals rather than direct biological interactions. Key findings include:

- Reactivity with Acids and Bases: The compound can neutralize acids and undergo exothermic reactions when interacting with strong acids or bases .

- Potential Toxicity from Derivatives: The formation of nitrosamines from 2,6-dimethylmorpholine raises concerns regarding potential toxicity and carcinogenic effects associated with these derivatives .

Several compounds share structural similarities with 2,6-dimethylmorpholine. Below is a comparison highlighting their unique characteristics:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Morpholine | Six-membered ring with one nitrogen atom | Base properties; used as a solvent |

| N-Methylmorpholine | Methyl group at nitrogen position | Less toxic than some nitrosamines |

| N-Nitroso-2,6-dimethylmorpholine | Nitroso derivative | Carcinogenic properties; poses health risks |

| 2-Methylmorpholine | Methyl group at position two | Less sterically hindered than 2,6-Dimethylmorpholine |

This comparison illustrates that while these compounds share a morpholine structure, their differences in substituents lead to variations in reactivity and biological activity.

Cyclization of Diisopropanolamine with Sulfuric Acid

The primary industrial method for producing 2,6-dimethylmorpholine involves the cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) using sulfuric acid as both catalyst and dehydrating agent. This process generates a mixture of cis and trans isomers, with various manufacturing approaches developed to maximize the desired cis isomer content.

Reaction Mechanism and Kinetic Parameters

The cyclization reaction proceeds through an acid-catalyzed dehydration mechanism. The diisopropanolamine undergoes a nucleophilic attack from the nitrogen atom to form the six-membered morpholine ring. Under acidic conditions, protonation of one hydroxyl group creates a good leaving group, facilitating ring closure.

The conventional approach described in earlier patents (US3083202) involved adding amine to pre-charged sulfuric acid under cooling conditions (below 80°C), followed by heating to approximately 200°C. However, this approach presented several disadvantages, including:

- Energy inefficiency due to initial cooling followed by heating

- Significant sulfur dioxide formation at high temperatures

- Carbonization of organic material due to oxidative effects of hot concentrated sulfuric acid

- Formation of numerous deeply colored by-products

- Lower overall yields of 2,6-dimethylmorpholine

The key kinetic insight that revolutionized this process was the recognition that simultaneous addition of reactants at moderate temperatures allowed for more controlled reaction progression while utilizing the reaction's heat output efficiently.

Molar Ratio Optimization (Amine:Acid)

The molar ratio between diisopropanolamine and sulfuric acid significantly impacts both the overall yield and the isomer distribution. Multiple experiments revealed optimal conditions as detailed in Table 1:

Table 1: Effect of Diisopropanolamine:Sulfuric Acid Molar Ratio on Yield and Isomer Distribution

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Reaction Temperature (°C) | Reaction Time (h) | Total Yield (% of theory) | cis-Isomer (%) | trans-Isomer (%) |

|---|---|---|---|---|---|

| 1.0:1.5 | 180 | 5 | 96 | 80 | 20 |

| 1.0:2.0 | 180 | 3 | 94 | 84 | 16 |

| 1.0:3.0 | 180 | 3 | 91 | 88 | 12 |

These results demonstrate that increasing the sulfuric acid concentration progressively increases the cis:trans ratio, though with a slight reduction in overall yield at higher acid concentrations. The optimal balance between yield and cis-isomer content appears to be achieved at a molar ratio of 1.0:2.0, providing 94% yield with 84% cis-isomer content.

Temperature and Stirring Effects on Yield and Isomer Ratio

Temperature control is critical for optimizing both reaction efficiency and product quality. The improved manufacturing process operates within specific temperature ranges:

- Initial reaction temperature: 85-170°C (achieved through simultaneous addition of reactants without cooling)

- Subsequent heating phase: 150-190°C (maintained for 1-25 hours while water is distilled off)

This represents a significant improvement over the earlier process that required temperatures up to 220°C, which caused substantial decomposition of the product and formation of sulfur dioxide.

Regarding stirring effects, experimental data indicates that while stirring is necessary, the intensity of stirring is not particularly critical to the reaction outcome. The patents specify: "This is done with stirring, but there are no special requirements for the intensity of the stirring." This simplifies manufacturing equipment requirements and operational parameters.

The simultaneous addition of components also provides several process advantages:

- High overall yield of 2,6-dimethylmorpholine (>90%)

- High proportion of the desired cis isomer (80-88%)

- Lower energy consumption through utilization of reaction heat

- Elimination of costly cooling equipment

- Time savings as the reaction initiates during component addition

- Reduced reactor corrosion due to lower reaction temperatures

Isomerization and Isomer Separation Techniques

Since many applications require the cis isomer of 2,6-dimethylmorpholine, processes have been developed both to separate the isomers and to convert the trans isomer to the more valuable cis form.

Catalytic Isomerization Over Hydrogenation Catalysts

Several catalytic systems have been developed for the isomerization of trans-2,6-dimethylmorpholine to the cis isomer. The most effective approaches utilize hydrogenation catalysts under specific conditions.

Copper Chromite Catalyst Isomerization

A particularly effective method utilizes a hydrogen-activated copper chromite catalyst. The isomerization is conducted at temperatures between 180-300°C and hydrogen pressures of 1-500 bar (absolute), with optimal results achieved at 220-280°C and pressures of 1-300 bar. This process provides high selectivity, with some experimental runs achieving nearly 100% selectivity.

The reaction conditions significantly impact conversion rates as shown in Table 2:

Table 2: Hydrogen Flow Rate Effects on Isomerization with Copper Chromite Catalyst

| H₂ Flow Rate (Nm³/h) | Temperature (°C) | Pressure (bar) | cis-Isomer in Feed (%) | trans-Isomer in Feed (%) | cis-Isomer in Product (%) | trans-Isomer in Product (%) |

|---|---|---|---|---|---|---|

| 20 | 250 | 250 | 12.88 | 82.66 | 89.64 | 5.90 |

| 40 | 250 | 250 | 12.88 | 82.66 | 93.19 | 2.35 |

| 80 | 250 | 250 | 12.88 | 82.66 | 95.11 | 0.43 |

This data indicates that higher hydrogen flow rates substantially improve the conversion of trans to cis isomer, with 80 Nm³/h achieving over 95% cis content in the product.

Noble Metal Catalyst Isomerization

Alternative approaches utilize noble metal catalysts such as palladium, platinum, ruthenium, and rhodium on carbon supports. Recent improvements to this process operate at more moderate conditions:

- Temperature range: 140-180°C (not exceeding 210°C)

- Hydrogen pressure: 0.8-4.0 MPa (optimally 1.5-2.1 MPa)

- Catalyst loading: 3-5 weight parts per 100 weight parts of 2,6-dimethylmorpholine

These noble metal catalysts offer advantages including:

- Lower operating temperatures

- Higher selectivity (>99% purity of cis-isomer achievable)

- Reduced waste generation

- Catalyst recyclability after recovery through sedimentation and filtration

Fractional Distillation for Separation

The physical separation of cis and trans isomers presents challenges due to their similar boiling points:

Despite this relatively small difference (approximately 5-6°C), fractional distillation has been employed successfully for isomer separation. US Patent 4212972 describes a distillation system utilizing a rectification column with 60 theoretical plates operating under vacuum (100 mmHg), where:

- cis-2,6-dimethylmorpholine is collected at 80-81°C

- trans-2,6-dimethylmorpholine is collected at 87-89°C

However, this approach only achieves approximately 54% yield of the cis isomer and typically cannot achieve the high purity levels (trans content ≤0.2%) required for pharmaceutical applications. For this reason, most industrial processes combine fractional distillation with catalytic isomerization to maximize cis isomer production.

Modern purification approaches typically involve negative pressure distillation after catalytic isomerization to obtain high-purity cis-2,6-dimethylmorpholine. The process flow generally follows these steps:

- Cooling of reaction mixture after isomerization (below 80°C, preferably below 50°C)

- Sedimentation to separate catalyst (bottom layer) from product (top layer)

- Filtration of the upper liquid phase

- Negative pressure fractional distillation to obtain high-purity cis-2,6-dimethylmorpholine

Physical Description

Color/Form

XLogP3

Boiling Point

146.6 °C

146.6 °C @ 760 MM HG

Flash Point

112 °F (44 °C) OC

Vapor Density

Density

0.9346 @ 20 °C/20 °C

Melting Point

-88.0 °C

FREEZING POINT: -85 °C

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (47.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (21.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (78.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (48.69%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (99.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

6485-45-6